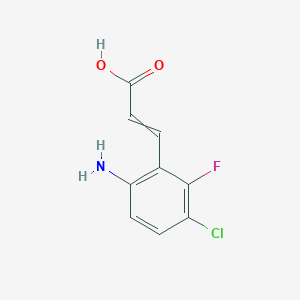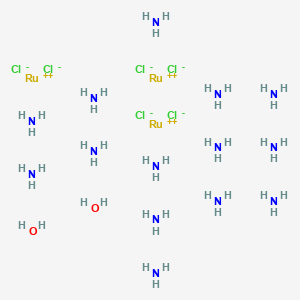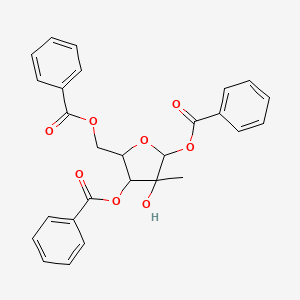
(3,5-Dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate is a synthetic organic compound known for its unique structural properties. This compound is characterized by the presence of multiple benzoyloxy groups and a tetrahydrofuran ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate typically involves the protection of hydroxyl groups followed by selective benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product. The purification process often includes recrystallization and chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: Known for its potential anti-cancer efficacy.
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: Interferes with DNA replication and transcription.
Uniqueness
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate is unique due to its specific structural configuration and the presence of multiple benzoyloxy groups
Eigenschaften
Molekularformel |
C27H24O8 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3 |
InChI-Schlüssel |
ZPFLNAMPENZJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
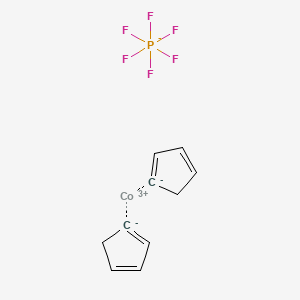
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
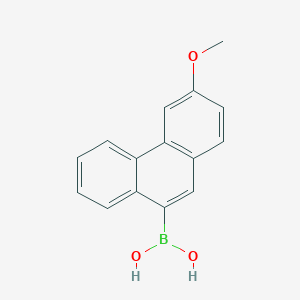
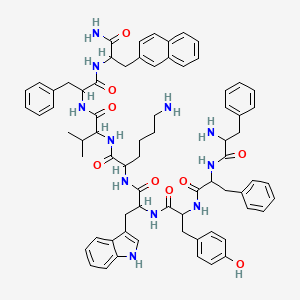

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)

![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
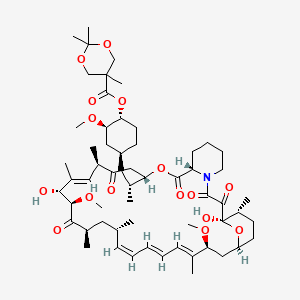
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
